

Understanding the IUPAC Nomenclature: Propyl 2-Chloropropanoate

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Compound of Interest

Compound Name: *Propyl 2-chloropropanoate*

CAS No.: *1569-03-5*

Cat. No.: *B1266616*

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The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of a molecule's structure. The name "**propyl 2-chloropropanoate**" can be deconstructed as follows:

- **Propyl:** This prefix identifies the alkyl group derived from the alcohol (propanol) that forms the ester. It is a three-carbon chain (CH₃CH₂CH₂-) attached to one of the oxygen atoms.[1][2][3]
- **Propanoate:** This is the parent name, derived from the carboxylic acid (propanoic acid). It signifies a three-carbon chain that includes the carbonyl group (C=O).[1]
- **2-chloro:** This indicates that a chlorine atom (Cl) is substituted on the second carbon atom of the "propanoate" backbone, which is the carbon adjacent to the carbonyl group (the α-carbon).[4]

Therefore, the name describes an ester formed from 2-chloropropanoic acid and propan-1-ol.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in experimental settings.

Quantitative Data Summary

The key properties of **propyl 2-chloropropanoate** are summarized below for quick reference.

Property	Value	Source
IUPAC Name	Propyl 2-chloropropanoate	[5]
Synonyms	Propionic acid, 2-chloro-, propyl ester	[5][6]
CAS Number	1569-03-5	[5]
Molecular Formula	C ₆ H ₁₁ ClO ₂	[5]
Molecular Weight	150.603 g/mol	[5]
Appearance	Colorless liquid (expected)	[7]
InChI Key	XVDQGLUGZORASO-UHFFFAOYSA-N	[5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

- ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. For **propyl 2-chloropropanoate**, the expected signals would be:
 - A triplet corresponding to the terminal methyl protons (-O-CH₂CH₂CH₃).
 - A multiplet (sextet) for the methylene protons adjacent to the terminal methyl group (-O-CH₂CH₂CH₃).
 - A triplet for the methylene protons attached to the ester oxygen (-O-CH₂CH₂CH₃).
 - A quartet for the single proton on the chlorinated carbon (CHCl).

- A doublet for the methyl group protons adjacent to the chlorinated carbon (CH_3CHCl).
- Mass Spectrometry: In electron ionization mass spectrometry, the spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the compound.^[6]

Synthesis of Propyl 2-Chloropropanoate

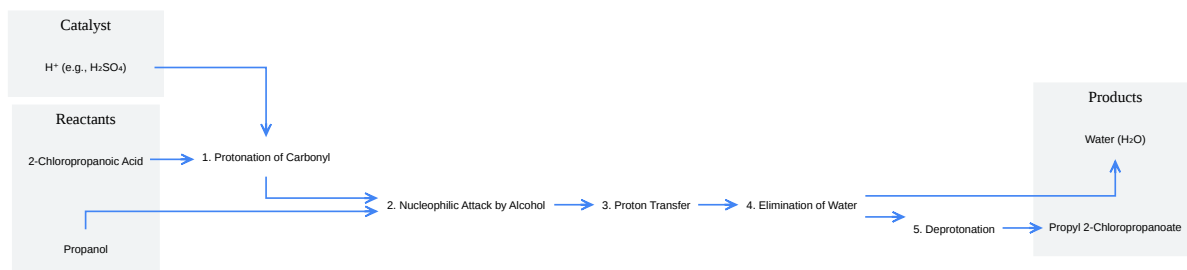
The most direct and common method for preparing **propyl 2-chloropropanoate** is through the Fischer-Speier esterification of its constituent carboxylic acid and alcohol.^{[8][9]} This acid-catalyzed reaction is a cornerstone of organic synthesis.

The Fischer Esterification Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.^{[9][10][11]} The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using an excess of one reactant (typically the alcohol) or removing water as it is formed.^{[11][12]}

The mechanism proceeds through several distinct steps:

- Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.^{[8][12]}
- Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (propanol) attacks the activated carbonyl carbon.^{[9][10]}
- Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).^{[8][10]}
- Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl double bond, eliminating a molecule of water.^{[8][10]}
- Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final product.^{[9][10]}



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Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for the synthesis and purification of **propyl 2-chloropropanoate**. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

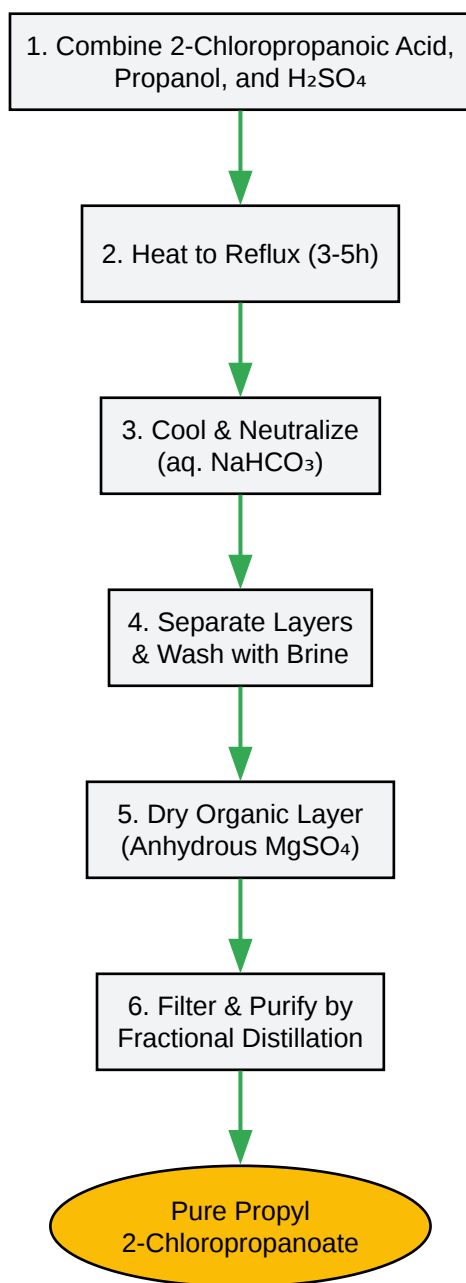
- 2-Chloropropanoic acid (1.0 eq)[13]
- Propan-1-ol (3.0 eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 mol%)
- Saturated Sodium Bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)

- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard reflux and distillation glassware

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropropanoic acid and propan-1-ol.
 - Rationale: Using an excess of propanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.[11]
- Catalyst Addition: Cool the flask in an ice bath and slowly add the concentrated sulfuric acid dropwise while stirring.
 - Rationale: The addition of strong acid is exothermic. Cooling prevents potential side reactions and ensures controlled protonation.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent.
- Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted 2-chloropropanoic acid.
 - Rationale: Neutralization is crucial. The formation of CO_2 gas (effervescence) indicates the neutralization of acid. This step must be done carefully to avoid pressure buildup.
- Workup - Extraction & Washing: Allow the layers to separate. Remove the aqueous layer and wash the organic layer sequentially with water and then brine.
 - Rationale: Washing with water removes water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

- **Drying:** Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
 - **Rationale:** Removing all traces of water is essential before distillation to obtain a pure product and prevent complications during heating.
- **Purification:** Filter off the drying agent. Purify the crude ester by fractional distillation. The excess propanol will distill first, followed by the product, **propyl 2-chloropropanoate**.
 - **Rationale:** Fractional distillation separates liquids based on their boiling points, providing a high-purity final product.



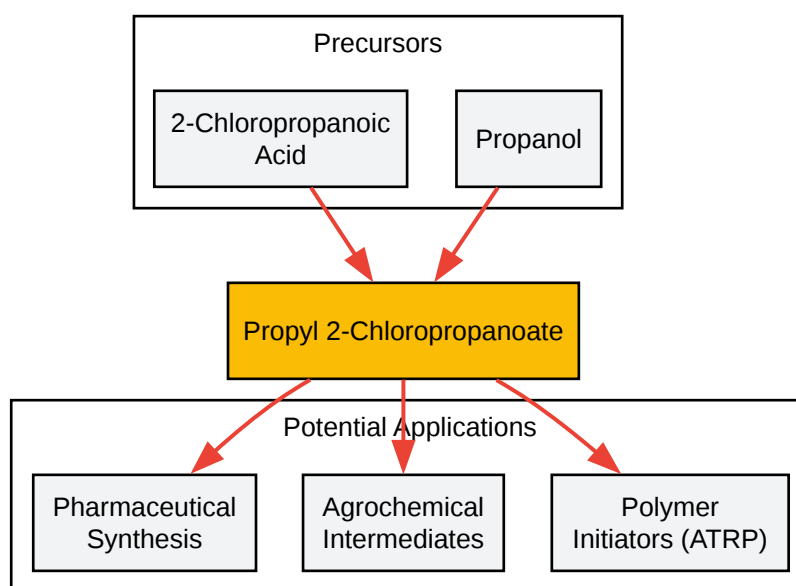
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Caption: Synthesis and Purification Workflow.

Applications in Research and Industry

Propyl 2-chloropropanoate, as a functionalized α -chloro ester, is a valuable building block in organic synthesis. While specific applications are proprietary, its utility can be inferred from analogous compounds like ethyl 2-chloropropionate.

- **Pharmaceutical Intermediate:** The reactive C-Cl bond allows for nucleophilic substitution, making it a precursor for more complex molecules. It can be used in the synthesis of active pharmaceutical ingredients (APIs).[14] For example, 2-chloropropionyl chloride (derived from the acid) is used to synthesize ibuprofen.[13]
- **Agrochemical Synthesis:** Many herbicides and pesticides are derivatives of aryloxypropionic acids. (S)-(-)-2-chloropropionic acid esters are key intermediates in the synthesis of these highly efficient and low-toxicity agrochemicals.[15]
- **Polymer Chemistry:** Related α -haloesters serve as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers for advanced materials and drug delivery systems.[14]



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Caption: Chemical Relationships and Applications.

Safety, Handling, and Toxicology

Scientific integrity demands a rigorous approach to safety. **Propyl 2-chloropropanoate** must be handled with care, recognizing the hazards associated with its functional groups.

- General Hazards: As α -halocarboxylic acids and their esters, these compounds are considered good alkylating agents and should be handled with appropriate caution to avoid exposure.[13][16] The precursor, 2-chloropropionic acid, is toxic, corrosive, and a neurotoxin. [13][16][17]
- Handling Precautions:
 - Ventilation: Always handle the compound in a well-ventilated chemical fume hood.[18][19][20]
 - Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[17][20][21]
 - Ignition Sources: Keep away from heat, sparks, and open flames. Grounding equipment is necessary to prevent static discharge.[18][19]
- Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[18][22]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[17][18][20]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17][18][20]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[18][20]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17][18]

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